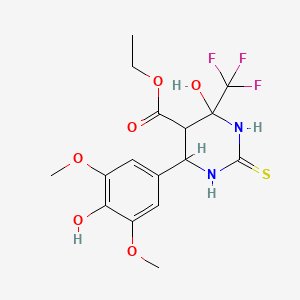
Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexahydropyrimidine ring, a trifluoromethyl group, and multiple hydroxyl and methoxy groups, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hexahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrimidine core.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Hydroxylation and Methoxylation:
Thioxo Group Addition: The thioxo group is introduced via thiolation reactions, often using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of hydroxyl and methoxy groups suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate would depend on its specific application. Generally, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition, activation, or modulation of activity. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-thioxo-4-(methyl)hexahydropyrimidine-5-carboxylate: Lacks the methoxy groups and trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate: Contains an oxo group instead of a thioxo group, potentially altering its reactivity and bioactivity.
Uniqueness
The presence of both trifluoromethyl and thioxo groups in Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H19F3N2O6S |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C16H19F3N2O6S/c1-4-27-13(23)10-11(20-14(28)21-15(10,24)16(17,18)19)7-5-8(25-2)12(22)9(6-7)26-3/h5-6,10-11,22,24H,4H2,1-3H3,(H2,20,21,28) |
InChI-Schlüssel |
VGRRTQSRLPQMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC(=C(C(=C2)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11651622.png)
![(5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651626.png)
![17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11651636.png)
![(6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651643.png)
![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651651.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11651653.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651657.png)
![3-({(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651671.png)
![Ethyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651679.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11651688.png)
![ethyl 2-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11651693.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B11651696.png)
